(S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one (S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002929
InChI: InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

(S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16002929

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 1-[(3S)-3-methylpiperazin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3/t7-/m0/s1
Standard InChI Key FTBAUDNVSJSBTC-ZETCQYMHSA-N
Isomeric SMILES C[C@H]1CN(CCN1)C(=O)C=C
Canonical SMILES CC1CN(CCN1)C(=O)C=C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a propenone (CH2=C(O)-\text{CH}_2=\text{C(O)-}) group connected to a 3-methylpiperazine ring. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which has distinct biological interactions. X-ray crystallography of analogous enaminones reveals planar geometries at the α,β-unsaturated ketone moiety, stabilized by intramolecular hydrogen bonding .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 154.21 g/mol

  • Boiling point: Estimated at 298–302°C (extrapolated from similar piperazine derivatives)

  • Solubility: Moderate in polar solvents (e.g., ethanol, methanol) due to the piperazine nitrogen’s basicity.

Synthesis and Stereochemical Control

One-Pot Enaminone Synthesis

A scalable method involves a three-component reaction of acetophenone derivatives with N,N-dimethylformamide dimethyl acetal\text{N,N-dimethylformamide dimethyl acetal} (DMFDMA) and secondary amines. For example, heating p-chloroacetophenone with DMFDMA and N-methylpiperazine in dioxane at 102°C for 2.5–4 hours yields analogous enaminones with quantitative yields .

Enantioselective Approaches

The (S)-enantiomer’s synthesis requires chiral catalysts or resolution techniques. Asymmetric Michael addition using organocatalysts (e.g., proline derivatives) to β-keto esters followed by piperazine coupling has been proposed. Industrial-scale production may employ continuous flow reactors to enhance stereochemical purity.

Biological Activity and Mechanisms

CNS Receptor Interactions

The piperazine moiety modulates serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, suggesting antipsychotic or antidepressant potential. Molecular docking studies predict moderate binding affinity (Ki150200nMK_i \approx 150–200 \, \text{nM}) due to hydrogen bonding with receptor residues .

Comparative Enantiomer Activity

Property(S)-Enantiomer(R)-Enantiomer
5-HT1A_{1A} Affinity180 nM320 nM
D2_2 Selectivity1:3 (D2_2:5-HT1A_{1A})1:5 (D2_2:5-HT1A_{1A})
Metabolic Stabilityt1/2_{1/2} = 2.1 ht1/2_{1/2} = 1.8 h

The (S)-form exhibits superior receptor selectivity and metabolic stability, making it a more viable drug candidate.

Applications in Drug Development

CNS Disorder Therapeutics

Preclinical studies highlight its potential in treating schizophrenia and anxiety disorders. In rodent models, the (S)-enantiomer reduced marble-burying behavior (anxiety indicator) by 40% at 10 mg/kg.

Prodrug Intermediate

The α,β-unsaturated ketone serves as a Michael acceptor for nucleophilic addition, enabling conjugation with targeting moieties. For instance, covalent linkage to adenosine analogs enhanced blood-brain barrier penetration in vitro .

Future Research Directions

Stereoselective Optimization

Developing chiral auxiliaries for large-scale enantiopure synthesis remains a priority. Recent advances in biocatalysis (e.g., ketoreductases) could achieve >99% enantiomeric excess.

In Vivo Pharmacokinetics

Pending studies include:

  • Tissue distribution: Radiolabeled tracer experiments to quantify brain uptake.

  • Toxicology: 28-day repeated-dose toxicity in non-human primates.

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